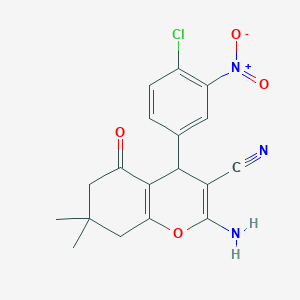
2-amino-4-(4-chloro-3-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-cyanure de 2-amino-4-(4-chloro-3-nitrophényl)-7,7-diméthyl-5-oxo-5,6,7,8-tétrahydro-4H-chromène est un composé hétérocyclique complexe connu pour ses propriétés chimiques diverses et ses applications potentielles dans divers domaines. Ce composé fait partie de la famille des chromènes, qui se caractérise par un système cyclique benzopyrane fusionné à un cycle hétérocyclique. La présence de groupes fonctionnels tels que l'amino, le chloro, le nitro et le carbonitrile ajoute à sa polyvalence chimique et à sa réactivité.
Méthodes De Préparation
La synthèse du 3-cyanure de 2-amino-4-(4-chloro-3-nitrophényl)-7,7-diméthyl-5-oxo-5,6,7,8-tétrahydro-4H-chromène implique généralement des réactions multi-composants (RMC). Une méthode courante est la synthèse en un seul pot utilisant des nanoparticules cœur-coquille de magnétite-silice modifiées avec un complexe Cu-salen (Fe3O4@SiO2-imine/phénoxy-Cu(II)) comme catalyseur hétérogène . Cette méthode est avantageuse en raison de son rendement élevé, de ses conditions de réaction douces et de la réutilisabilité du catalyseur. La réaction se déroule dans des conditions sans solvant, ce qui en fait une approche respectueuse de l'environnement.
Analyse Des Réactions Chimiques
Ce composé subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs comme le dihydrogène en présence d'un catalyseur.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Cyclisation : Le composé peut subir des réactions de cyclisation pour former différentes structures hétérocycliques.
Les réactifs couramment utilisés dans ces réactions comprennent le dihydrogène, les catalyseurs au palladium et divers nucléophiles. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
Le 3-cyanure de 2-amino-4-(4-chloro-3-nitrophényl)-7,7-diméthyl-5-oxo-5,6,7,8-tétrahydro-4H-chromène a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme brique élémentaire pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Les dérivés du composé ont montré un potentiel en tant qu'agents antimicrobiens et anticancéreux.
Médecine : Ses propriétés pharmacologiques sont étudiées pour le développement de nouveaux agents thérapeutiques.
Industrie : Le composé est utilisé dans la production de colorants et de pigments en raison de sa structure chromène.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec diverses cibles moléculaires. Par exemple, son activité antimicrobienne est attribuée à sa capacité à inhiber la biosynthèse des lipides bactériens. Dans la recherche sur le cancer, les dérivés du composé ont montré la capacité de se lier à des récepteurs spécifiques, inhibant ainsi la croissance des cellules cancéreuses .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the biosynthesis of bacterial lipids. In cancer research, the compound’s derivatives have shown the ability to bind to specific receptors, thereby inhibiting the growth of cancer cells .
Comparaison Avec Des Composés Similaires
Les composés similaires comprennent d'autres dérivés du chromène tels que la 1H-pyrazolo[1,2-b]phtalazine-5,10-dione et la dihydropyrano[3,2-c]chromène . Ces composés partagent des caractéristiques structurales similaires mais diffèrent par leurs groupes fonctionnels et leurs applications spécifiques. La combinaison unique de groupes amino, chloro, nitro et carbonitrile dans le 3-cyanure de 2-amino-4-(4-chloro-3-nitrophényl)-7,7-diméthyl-5-oxo-5,6,7,8-tétrahydro-4H-chromène le rend particulièrement polyvalent et précieux dans divers domaines de la recherche.
Propriétés
Formule moléculaire |
C18H16ClN3O4 |
|---|---|
Poids moléculaire |
373.8 g/mol |
Nom IUPAC |
2-amino-4-(4-chloro-3-nitrophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C18H16ClN3O4/c1-18(2)6-13(23)16-14(7-18)26-17(21)10(8-20)15(16)9-3-4-11(19)12(5-9)22(24)25/h3-5,15H,6-7,21H2,1-2H3 |
Clé InChI |
UYMOXCHMLNMVAS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















